Quinidine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

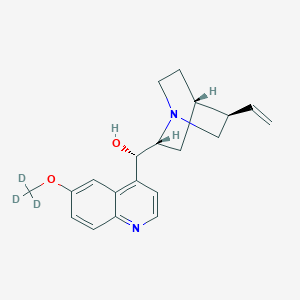

Quinidine-d3 is a deuterium-labeled derivative of quinidine, a well-known class Ia antiarrhythmic agent. Quinidine itself is a stereoisomer of quinine, an alkaloid derived from the bark of the Cinchona tree. This compound retains the pharmacological properties of quinidine but is labeled with deuterium, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinidine-d3 involves the incorporation of deuterium into the quinidine molecule. This can be achieved through several synthetic routes, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in quinidine with deuterium atoms using deuterated solvents under specific conditions.

Deuterated Reagents: Another approach is to use deuterated reagents in the synthesis of quinidine, ensuring that the deuterium atoms are incorporated into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is carefully controlled to ensure high purity and consistent labeling of deuterium atoms. The final product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Quinidine-d3 undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to its dihydro form, which may have different pharmacological properties.

Substitution: this compound can undergo substitution reactions, particularly at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Quinidine-N-oxide

Reduction: Dihydrothis compound

Substitution: Various quinidine derivatives depending on the substituent introduced.

Scientific Research Applications

Quinidine-d3 is widely used in scientific research due to its labeled deuterium atoms, which make it an excellent internal standard for mass spectrometry. Its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of quinidine in biological systems.

Drug Metabolism: Helps in identifying and quantifying metabolites of quinidine in biological samples.

Toxicology: Used in toxicological studies to understand the effects of quinidine and its metabolites.

Analytical Chemistry: Serves as a reference standard in various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Mechanism of Action

Quinidine-d3, like quinidine, exerts its effects by blocking voltage-gated sodium channels (Nav1.5) in cardiac cells. This action prolongs the action potential duration and refractory period, thereby stabilizing the cardiac rhythm. This compound also inhibits potassium channels, which contributes to its antiarrhythmic properties. The molecular targets include sodium channels and potassium channels, and the pathways involved are related to the modulation of ion fluxes across the cardiac cell membrane .

Comparison with Similar Compounds

Similar Compounds

Quinine: A stereoisomer of quinidine, primarily used as an antimalarial agent.

Dihydroquinidine: A reduced form of quinidine with similar but distinct pharmacological properties.

Quinidine-N-oxide: An oxidized metabolite of quinidine with different biological activity.

Uniqueness of Quinidine-d3

This compound is unique due to its deuterium labeling, which enhances its utility in research applications, particularly in mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological matrices. This makes this compound an invaluable tool in pharmacokinetic and drug metabolism studies .

Biological Activity

Quinidine-d3 is a deuterium-labeled derivative of quinidine, a well-known class Ia antiarrhythmic agent. This compound exhibits significant biological activity, particularly in the modulation of cardiac rhythms and the management of arrhythmias. Understanding its mechanisms, efficacy, and safety is crucial for its application in clinical settings.

This compound functions primarily by blocking voltage-gated sodium channels (Nav1.5) in cardiac cells. This blockade prolongs the action potential duration and refractory period, stabilizing cardiac rhythm. Additionally, it inhibits certain potassium channels, enhancing its antiarrhythmic properties. The molecular targets include:

- Sodium Channels : Reduces sodium influx.

- Potassium Channels : Inhibits potassium currents such as IKr and IKs, contributing to the prolongation of the action potential duration.

Case Studies and Clinical Trials

-

Maintenance of Sinus Rhythm :

A meta-analysis involving six randomized control trials assessed quinidine's effectiveness in maintaining sinus rhythm after cardioversion from atrial fibrillation. The results indicated that patients treated with quinidine had higher rates of maintaining sinus rhythm at 3, 6, and 12 months compared to the control group:However, the study also noted an increased total mortality rate in the quinidine group compared to controls (2.9% vs. 0.8%) .Time (Months) Quinidine Group (%) Control Group (%) Rate Difference (%) 3 69 45 24 6 58 33 23 12 50 25 24 -

Multifocal Ectopic Purkinje-Related Premature Contractions (MEPPC) :

A case study reported successful management of MEPPC using low-dose quinidine combined with verapamil. The patient experienced a significant reduction in premature ventricular contractions (PVCs) with minimal side effects, demonstrating quinidine's effectiveness even at lower doses .

Pharmacokinetics and Drug Interactions

This compound's unique isotopic labeling allows for precise studies of drug metabolism and pharmacodynamics. It interacts with over 597 drugs, including anticoagulants and other antiarrhythmics, making it a valuable tool in pharmacological research .

Metabolic Impact

In vivo studies have shown that quinidine significantly alters metabolic ratios when co-administered with other drugs, enhancing their elimination profiles . For example, a study demonstrated that administration of quinidine increased metabolic ratios by an average of 26-fold when tested with debrisoquine.

Safety Profile

While this compound is effective as an antiarrhythmic agent, it is associated with several side effects:

- Gastrointestinal Intolerance : Commonly reported side effect leading to dose limitations.

- QT Prolongation : Increased risk of torsades de pointes due to its effects on cardiac repolarization.

These safety concerns necessitate careful monitoring in clinical use.

Summary

This compound is a potent antiarrhythmic agent with significant biological activity characterized by its ability to stabilize cardiac rhythms through sodium and potassium channel blockade. Clinical studies underscore its efficacy in maintaining sinus rhythm and managing specific arrhythmias like MEPPC, although safety concerns regarding mortality rates and side effects must be addressed.

Properties

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1/i2D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-QMROFPFZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.